molecular formula C15H17N3O3S B2367902 N-(2-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide CAS No. 898445-96-0

N-(2-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Cat. No.: B2367902
CAS No.: 898445-96-0
M. Wt: 319.38
InChI Key: YCMPGZQVRGEVOC-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxybenzyl group, a dihydropyrimidinylthio group, and an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioether Formation: The dihydropyrimidinone core can be reacted with a suitable thiol to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2-methoxybenzylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group or the thioether linkage.

    Reduction: Reduction reactions could target the carbonyl groups in the dihydropyrimidinone or acetamide moieties.

    Substitution: Nucleophilic substitution reactions could occur at the methoxybenzyl group or the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group could yield a corresponding aldehyde or carboxylic acid.

Scientific Research Applications

N-(2-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide: can be compared with other acetamide derivatives or dihydropyrimidinone compounds.

    Thioacetamides: Compounds with similar thioether linkages.

    Methoxybenzyl derivatives: Compounds with similar aromatic substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may impart unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10-7-17-15(20)18-14(10)22-9-13(19)16-8-11-5-3-4-6-12(11)21-2/h3-7H,8-9H2,1-2H3,(H,16,19)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMPGZQVRGEVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)SCC(=O)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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